molecular formula C12H20OSi B14888216 2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexanone

2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexanone

Cat. No.: B14888216
M. Wt: 208.37 g/mol
InChI Key: YTWUTWBNGLKUGL-UHFFFAOYSA-N
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Description

2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexan-1-one is an organic compound characterized by a cyclohexanone ring substituted with a methyl group and a trimethylsilyl-ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which is commercially available.

    Formation of the Trimethylsilyl-Ethynyl Group: This step involves the reaction of trimethylsilylacetylene with a suitable electrophile to introduce the trimethylsilyl-ethynyl group.

The reaction conditions often include the use of a palladium catalyst and a base such as triethylamine to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trimethylsilyl-ethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The trimethylsilyl-ethynyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, the compound can participate in various catalytic cycles, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

    2-((Trimethylsilyl)ethynyl)cyclohexanone: Similar structure but lacks the methyl group at the 2-position.

    2-Methylcyclohexanone: Lacks the trimethylsilyl-ethynyl group.

    2-((Trimethylsilyl)ethynyl)cyclohexanol: Contains an alcohol group instead of a ketone.

Uniqueness

2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexan-1-one is unique due to the presence of both the trimethylsilyl-ethynyl group and the methyl group at the 2-position. This combination of functional groups imparts distinct reactivity and stability, making it valuable in various synthetic applications .

Properties

Molecular Formula

C12H20OSi

Molecular Weight

208.37 g/mol

IUPAC Name

2-methyl-2-(2-trimethylsilylethynyl)cyclohexan-1-one

InChI

InChI=1S/C12H20OSi/c1-12(9-10-14(2,3)4)8-6-5-7-11(12)13/h5-8H2,1-4H3

InChI Key

YTWUTWBNGLKUGL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1=O)C#C[Si](C)(C)C

Origin of Product

United States

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